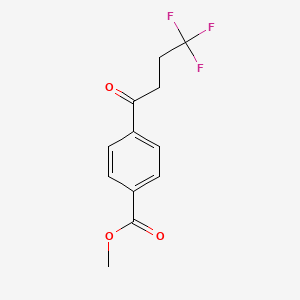

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(4,4,4-trifluorobutanoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4,4,4-trifluorobutanoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVURFJMSEZUKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697890 | |

| Record name | Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952107-73-2 | |

| Record name | Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate features a trifluorobutanoyl moiety attached to a benzoate structure. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Properties

Research has indicated that compounds similar to methyl 4-(4,4,4-trifluorobutanoyl)benzoate exhibit significant anticancer properties. For instance, analogues containing trifluoromethyl groups have shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), such as EGFR and HER-2. A study demonstrated that certain derivatives achieved over 90% inhibition of EGFR at low concentrations (10 nM) .

Table 1: Inhibitory Effects of Trifluoromethyl Compounds on EGFR

| Compound | % Inhibition at 10 nM |

|---|---|

| Compound A | 91% |

| Compound B | 92% |

| Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | TBD |

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored in various studies. For example, benzyl benzoic acid derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antimicrobial activity .

Table 2: Antimicrobial Activity of Benzyl Benzoic Acid Derivatives

| Compound | MIC (µg/mL) against S. pneumoniae | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 1 | 8 |

| Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | TBD | TBD |

The mechanisms through which methyl 4-(4,4,4-trifluorobutanoyl)benzoate exerts its biological effects remain an area of ongoing research. Studies suggest that the trifluoromethyl group may enhance binding affinity to target proteins or alter metabolic pathways involved in drug metabolism .

Case Studies

- In Vivo Studies : A preclinical study involving the use of a related compound demonstrated significant reductions in tumor size in animal models when administered at specific doses. The study highlighted the importance of the trifluoromethyl group in enhancing bioavailability and therapeutic efficacy .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of benzyl benzoic acid derivatives against clinical isolates. The results indicated that compounds with a trifluoromethyl substituent exhibited lower Minimum Inhibitory Concentrations (MICs), suggesting improved efficacy compared to their non-fluorinated counterparts .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-(4,4,4-trifluorobutanoyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, compounds derived from methyl 4-(4,4,4-trifluorobutanoyl)benzoate have shown promise in inhibiting tumor growth in preclinical models.

Insecticidal Properties

The compound has been explored for its insecticidal effects against pests affecting agriculture. Its trifluorobutanoyl group enhances lipophilicity, which can improve penetration into insect cuticles.

- Case Study : A study demonstrated that formulations containing methyl 4-(4,4,4-trifluorobutanoyl)benzoate exhibited effective mortality rates in common agricultural pests like aphids and whiteflies. These findings suggest its potential as a novel biopesticide.

Material Science

In materials science, methyl 4-(4,4,4-trifluorobutanoyl)benzoate is being studied for use in polymer synthesis. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| Fluorinated Polymers | >300 | High | Coatings and Sealants |

| Non-Fluorinated Polymers | <200 | Moderate | General Use |

Q & A

Q. What experimental design considerations are critical for synthesizing Methyl 4-(4,4,4-trifluorobutanoyl)benzoate?

The synthesis route must account for the electron-withdrawing trifluorobutanoyl group, which may hinder nucleophilic acyl substitution. A method involving esterification under mild acidic conditions (e.g., using HCl and triethanolamine in dichloromethane) is recommended to avoid side reactions. Copper(II) acetate-catalyzed coupling reactions with boronic acids (e.g., 4-fluorophenyl boronic acid) can introduce aromatic substituents . Purification via silica gel chromatography (20% diethyl ether in pentane) ensures isolation of the target compound while removing unreacted starting materials .

Q. Which crystallographic techniques are optimal for structural determination of this compound?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) is ideal for resolving the trifluorobutanoyl group’s stereoelectronic effects. For data processing, the WinGX suite provides robust integration of intensity data, especially for small-molecule crystals . High-resolution data (>1.0 Å) is critical to mitigate twinning artifacts caused by fluorine’s strong scattering factor.

Q. How can NMR spectral contradictions arising from fluorine atoms be resolved?

The compound’s NMR signals may split resonances due to scalar coupling. Use a -decoupled NMR experiment to simplify splitting patterns. For NMR, compare experimental shifts with density functional theory (DFT)-predicted values to assign signals accurately. Refer to literature precedents for methyl benzoate derivatives with trifluoromethyl groups to validate assignments .

Q. What purification strategies address hygroscopic or reactive intermediates?

Intermediates like 4-(trifluorobutanoyl)benzoic acid should be stored under inert gas (argon) at –20°C to prevent hydrolysis. Flash chromatography with deactivated silica gel (5% water) minimizes decomposition. For hygroscopic solids, lyophilization or drying over molecular sieves is advised .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Molecular dynamics simulations (e.g., using force fields parameterized for fluorine) can model the trifluorobutanoyl group’s steric hindrance. DFT calculations (B3LYP/6-31G*) assess transition-state energies for reactions like hydrolysis or nucleophilic substitution. Compare results with experimental kinetic data to validate models .

Q. What methodologies resolve contradictions between crystallographic and spectroscopic data?

If X-ray data suggests planar geometry but NMR indicates conformational flexibility, conduct variable-temperature NMR to probe dynamic effects. For example, restricted rotation around the benzoate ester bond may cause signal broadening at low temperatures. Cross-validate with IR spectroscopy to confirm carbonyl stretching frequencies (expected ~1720 cm for esters) .

Q. How should biological activity screening be designed for this compound?

Prioritize in vitro assays to evaluate bioactivity, such as enzyme inhibition (e.g., acetylcholinesterase or proteases) or receptor-binding studies. Use fluorinated analogs as positive controls to benchmark activity. For cytotoxicity, employ MTT assays on human cell lines, noting that trifluoromethyl groups may enhance membrane permeability .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Optimize reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE) approaches. Monitor intermediates via LC-MS to identify side products early. For scale-up, replace batch reactors with flow chemistry systems to improve reproducibility .

Methodological Tables

Table 1. Key Spectroscopic Benchmarks for Methyl 4-(4,4,4-Trifluorobutanoyl)benzoate

| Technique | Expected Data | Reference |

|---|---|---|

| NMR | δ 3.90 (s, 3H, OCH3), δ 8.10–8.30 (m, ArH) | |

| NMR | δ –63 to –65 ppm (CF3) | |

| IR | 1725 cm (C=O), 1280 cm (C-F) |

Table 2. Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted benzoic acid | Incomplete esterification | Acid-base extraction |

| Hydrolyzed trifluorobutanoyl | Moisture exposure | Anhydrous chromatography |

| Isomeric byproducts | Regioselectivity issues | Recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.